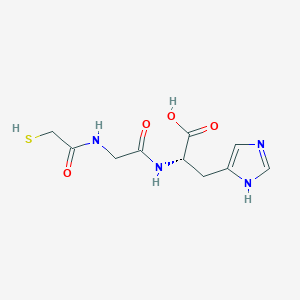
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to a pyridinyl-pyrimidinyl moiety through a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate typically involves the reaction of pyridin-4-ylpyrimidin-4-ylamine with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The general reaction scheme is as follows:
Reactants: Pyridin-4-ylpyrimidin-4-ylamine and butyl chloroformate.
Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Procedure: The amine is dissolved in the solvent, and the base is added. Butyl chloroformate is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
化学反应分析
Types of Reactions
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrimidinyl rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways and targets depend on the specific biological context and require further investigation.
相似化合物的比较
Similar Compounds
Pyridinyl-pyrimidinyl derivatives: Compounds with similar pyridinyl and pyrimidinyl moieties but different substituents.
Carbamates: Other carbamate compounds with different alkyl or aryl groups.
Uniqueness
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate is unique due to its specific combination of a butyl group with a pyridinyl-pyrimidinyl core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
61310-44-9 |
|---|---|
分子式 |
C14H16N4O2 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
butyl N-(2-pyridin-4-ylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C14H16N4O2/c1-2-3-10-20-14(19)18-12-6-9-16-13(17-12)11-4-7-15-8-5-11/h4-9H,2-3,10H2,1H3,(H,16,17,18,19) |
InChI 键 |
VFMNIYGZWOAILQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)






![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)


![4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B12931173.png)
![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)
![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)
